1,1'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene; 98%
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Overview
Description
1,1'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene; 98% is a useful research compound. Its molecular formula is C22H32B2FeO4 and its molecular weight is 438.0 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene; 98% is 438.183605 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene; 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene; 98% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
1,1'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene and similar compounds have been extensively studied for their synthesis methods and crystal structures. Hartinger et al. (2003) investigated the synthesis of various substituted ferrocenes, highlighting their unique crystal structures and affinity towards certain metal cations as demonstrated by electrospray ionisation mass spectrometry (Hartinger et al., 2003). Gao et al. (2004) explored the creation of ferrocenylmethylimidazolium and triazolium ionic liquids, noting their unique thermal properties and potential applications (Gao, Twamley, & Shreeve, 2004).
Electrosynthesis and Redox Properties
Studies on ferrocene derivatives have also focused on their redox properties. Waniek et al. (2018) analyzed the electrochemical potential and stability of various ferrocenyl ester compounds, demonstrating their potential as redox mediators in organic electrosynthesis (Waniek, Klett, Förster, & Heinze, 2018).
Polymer Synthesis
The role of ferrocene derivatives in polymer synthesis has been highlighted by multiple studies. Cazacu et al. (2006) reported the synthesis of condensation polymers of ferrocene and siloxane derivatives, analyzing their thermal and molecular properties (Cazacu, Vlad, Marcu, Racles, & Airinei, Munteanu, 2006). Zhu et al. (2007) synthesized luminescent conjugated polymers using ferrocene-based monomers, which showcased unique optical properties (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Ligand Synthesis and Complex Formation
Research into the synthesis of ligands and their complex formation with metals is another significant area. Chowdhury et al. (2005) synthesized amino acid conjugates of 1,1'-diaminoferrocene, exploring their chiral organization and potential applications in bioconjugation (Chowdhury, Mahmoud, Schatte, & Kraatz, 2005).
Properties
InChI |
InChI=1S/2C11H16BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*5-8H,1-4H3; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQAQMAQSCSUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)[C]2[CH][CH][CH][CH]2.B1(OC(C(O1)(C)C)(C)C)[C]2[CH][CH][CH][CH]2.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32B2FeO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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